![molecular formula C19H14N4O2S B6486516 N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide CAS No. 1251683-27-8](/img/structure/B6486516.png)

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

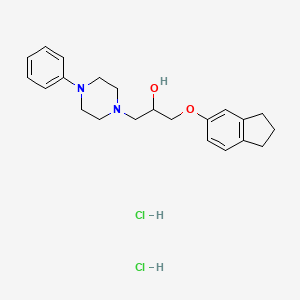

N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide, or MBT, is a novel small molecule that has been used as a research tool in various scientific fields. It is a derivative of benzothiazole, which is known for its anti-inflammatory, antioxidant and antifungal properties. MBT is a versatile compound that has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Halocyclization and Iodosulfonylation

The compound exhibits selective halocyclization and iodosulfonylation properties. Researchers have developed an effective synthetic strategy to produce pyrimidobenzothiazoles through a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides at room temperature. This reaction has a broad substrate scope and allows for the synthesis of several multisubstituted α,β-enones using the same starting materials .

MEK Inhibition

In the pursuit of novel MEK inhibitors, scientists have synthesized a series of 3-(benzothiazol-2-yl) coumarin derivatives . These compounds were obtained through condensation, cyanation, hydrolyzation, and esterification, starting from o-hydroxy benzaldehydes and benzothiazole-2-acetonitrile. These derivatives hold promise for potential applications in cancer research and drug development .

Photochromic Properties

Novel photochromic compounds, specifically 5′-(1,3-benzothiazol-2-yl)-substituted spiro [indoline-2,3′-naphthopyrans] , have been synthesized. These compounds exhibit luminescence properties in both the cyclic and merocyanine forms. Their photochromic behavior makes them interesting candidates for applications in optoelectronics and materials science .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-12-6-11-17(23-22-12)25-14-9-7-13(8-10-14)18(24)21-19-20-15-4-2-3-5-16(15)26-19/h2-11H,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCKXZCNJGZUPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-4-((6-methylpyridazin-3-yl)oxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6486444.png)

![ethyl 4-{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride](/img/structure/B6486445.png)

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B6486463.png)

![1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride](/img/structure/B6486466.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486471.png)

![1-(2-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486473.png)

![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)

![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)

![(1E)-1-(4-fluorophenyl)-N-[3-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]methanimine; N,N-dimethylformamide](/img/structure/B6486528.png)